A Technical Guide to 1-ethyl-1H-pyrazole-5-carbohydrazide: Synthesis, Characterization, and Applications
A Technical Guide to 1-ethyl-1H-pyrazole-5-carbohydrazide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-5-carbohydrazide (CAS No. 1001755-76-5), a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document details the chemical properties, a robust two-step synthetic pathway from its corresponding ester, characterization methodologies, and essential safety protocols. The potential applications of this molecule as a building block in drug discovery and as a lead compound for novel therapeutic and agrochemical agents are also discussed, grounded in the established bioactivity of related pyrazole carbohydrazide derivatives.[1][3]
Compound Identification and Properties
1-ethyl-1H-pyrazole-5-carbohydrazide is a stable, solid organic compound. Its core structure features a pyrazole ring N-substituted with an ethyl group and a carbohydrazide functional group at the 5-position. The carbohydrazide moiety is a key functional group that serves as a versatile handle for further chemical modifications and is known to contribute to the biological activity of many pharmaceutical compounds.
Table 1: Chemical and Physical Properties [4][5]
| Property | Value | Source |
| CAS Number | 1001755-76-5 | PubChem[4] |
| Molecular Formula | C₆H₁₀N₄O | PubChem[4] |
| Molecular Weight | 154.17 g/mol | PubChem[4] |
| IUPAC Name | 1-ethyl-1H-pyrazole-5-carbohydrazide | PubChem[4] |
| SMILES | CCN1C(=CC=N1)C(=O)NN | PubChem[4] |
| Computed XLogP3 | -0.6 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Synthesis and Mechanism
The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide is most efficiently achieved through a two-step process. This common and reliable strategy involves the initial synthesis of the corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. This approach is advantageous as it allows for the late-stage introduction of the hydrazide group, a common strategy in medicinal chemistry to build libraries of related compounds.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below. It begins with the formation of the pyrazole ring to create the ester intermediate, which is then converted to the final carbohydrazide product.
Caption: Synthetic workflow for 1-ethyl-1H-pyrazole-5-carbohydrazide.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
The formation of the N-alkylated pyrazole ring is typically achieved through the cyclocondensation of a β-dicarbonyl compound with an alkylhydrazine.[6] In this case, an enolate of a 2,4-diketocarboxylic ester is reacted with an ethylhydrazine salt. The use of the salt form of ethylhydrazine is a key safety consideration, as pure alkylhydrazines can be toxic and explosive.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the enolate of the appropriate 2,4-diketocarboxylic ester in a suitable solvent such as ethanol.
-
Reagent Addition: Add an aqueous solution of an ethylhydrazine salt (e.g., ethylhydrazine sulfate or hydrochloride) to the flask. The reaction is typically carried out in the presence of a mild base to neutralize the salt and liberate the free ethylhydrazine in situ.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide
The conversion of the pyrazole ester to the carbohydrazide is a standard nucleophilic acyl substitution reaction known as hydrazinolysis. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate in a suitable alcohol solvent, such as ethanol, in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting ester is consumed. This reaction can take several hours.[7]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is the crude 1-ethyl-1H-pyrazole-5-carbohydrazide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide as a solid.
Characterization and Analysis
The structural confirmation of the synthesized 1-ethyl-1H-pyrazole-5-carbohydrazide and its intermediate is crucial. A combination of spectroscopic methods is employed for this purpose.
Table 2: Spectroscopic Characterization Methods
| Technique | Expected Observations for 1-ethyl-1H-pyrazole-5-carbohydrazide |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), two distinct protons on the pyrazole ring (doublets), and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the two carbons of the ethyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C=N stretching of the pyrazole ring.[8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (154.17 m/z). |
Potential Applications and Biological Significance
The pyrazole carbohydrazide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.
-
Anticancer Activity: Numerous studies have demonstrated the potential of pyrazole carbohydrazide derivatives as anticancer agents. For instance, certain derivatives have been shown to inhibit the growth of A549 lung cancer cells.[1] The mechanism often involves the induction of apoptosis.
-
Anti-inflammatory Properties: Pyrazole-containing compounds are well-known for their anti-inflammatory effects. Some of the earliest synthetic drugs, like antipyrine, were pyrazolone derivatives. Modern research continues to explore new pyrazole derivatives for potent anti-inflammatory activity.[8]
-
Agrochemicals: Pyrazole derivatives are widely used in the agricultural industry as herbicides and fungicides. The 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide, a close analog, is noted as an intermediate for fungicides.[3]
-
Antimicrobial and Other Activities: The broad biological profile of this class of compounds also includes antimicrobial, anticonvulsant, and analgesic activities.[1][10]
The 1-ethyl-1H-pyrazole-5-carbohydrazide molecule serves as an excellent starting point for the development of new derivatives. The terminal -NH₂ group of the carbohydrazide can be readily reacted with aldehydes and ketones to form hydrazones, a common strategy to create diverse chemical libraries for high-throughput screening.
Caption: Application development from the core molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-5-carbohydrazide is not widely available, a cautious approach to handling should be adopted based on the known hazards of related compounds.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Based on related carbohydrazide compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[12]
Conclusion
1-ethyl-1H-pyrazole-5-carbohydrazide is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical development. Its synthesis is straightforward, relying on established and scalable chemical transformations. The known biological activities of the pyrazole carbohydrazide scaffold make this compound and its future derivatives promising candidates for further investigation as novel therapeutic and crop protection agents.
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